molecular formula C14H16ClN3 B5862695 6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine

Cat. No.: B5862695
M. Wt: 261.75 g/mol
InChI Key: FCPGQHILDSVNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation reactions: Reagents like hydrogen peroxide or other oxidizing agents can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative of the compound.

Scientific Research Applications

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. The presence of the diethyl groups can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-3-18(4-2)13-10-12(15)16-14(17-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPGQHILDSVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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